4-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
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Overview
Description
4-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a pyrrolidinylcarbonyl group and a trifluoroethyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the pyrrolidinylcarbonyl and trifluoroethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide
- Naloxone
- Cocaine
- Scopolamine
Uniqueness
Compared to these similar compounds, 4-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine stands out due to its trifluoroethyl group, which imparts unique chemical properties and potential biological activities. Its structural features enable distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13F3N4O |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H13F3N4O/c11-10(12,13)6-17-5-7(8(14)15-17)9(18)16-3-1-2-4-16/h5H,1-4,6H2,(H2,14,15) |
InChI Key |
GZWJRKFACMXMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=C2N)CC(F)(F)F |
Origin of Product |
United States |
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